4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a bromo-methoxyphenyl group, and an ethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common method involves the reaction of 3-bromo-4-methoxybenzaldehyde with 3-ethoxyphenylhydrazine in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the final triazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: New derivatives with substituted bromo group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromo-methoxyphenyl and ethoxyphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
613249-85-7 |
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Molecular Formula |
C18H17BrN4O2S |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17BrN4O2S/c1-3-25-14-6-4-5-13(10-14)17-21-22-18(26)23(17)20-11-12-7-8-16(24-2)15(19)9-12/h4-11H,3H2,1-2H3,(H,22,26)/b20-11+ |
InChI Key |
FSZIUAMUSVZXLB-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)Br |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)Br |
Origin of Product |
United States |
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